Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a sulfur atom. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with pyridazinone derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: It can be reduced to form phosphorothioate hydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which can have different functional groups attached to the phosphorus atom, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorothioate groups into molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing into its potential use as a therapeutic agent for treating diseases related to enzyme dysfunction.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism by which Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester exerts its effects involves the inhibition of enzymes. The compound binds to the active site of enzymes, such as acetylcholinesterase, and prevents the enzyme from catalyzing its substrate. This inhibition can lead to the accumulation of neurotransmitters in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound has a similar structure but with different ester groups and a phenyl group instead of a methyl group.
Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone: Another similar compound with different ester groups and a hydroxy group.
Uniqueness
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups and the presence of a methyl group on the pyridazinone ring. These structural differences can lead to variations in its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
72039-16-8 |
---|---|
Molecular Formula |
C10H17N2O4PS |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C10H17N2O4PS/c1-5-14-17(18,15-8(2)3)16-9-6-10(13)12(4)11-7-9/h6-8H,5H2,1-4H3 |
InChI Key |
AWHQQQNMQNXHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC1=CC(=O)N(N=C1)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.